4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid
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Overview
Description
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid, also known as DIABA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIABA is a member of the isoindoline family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. In
Mechanism of Action
The exact mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is not fully understood. However, it is believed to act through several pathways, including the inhibition of NF-κB signaling, the activation of Nrf2 signaling, and the induction of apoptosis in cancer cells. Further research is needed to fully elucidate the mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid.
Biochemical and Physiological Effects:
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has also been found to inhibit the proliferation of cancer cells and inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid in lab experiments is its relatively low cost and availability. 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is commercially available and can be synthesized in the lab using standard techniques. However, one limitation of using 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid. One area of research is to further elucidate the mechanism of action of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid. Another area of research is to explore the potential therapeutic applications of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research can be done to develop more efficient synthesis methods for 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid and to improve its solubility in water.
Synthesis Methods
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid can be synthesized through a multi-step process involving the reaction of 2,4-diaminobenzoic acid with ethyl acetoacetate, followed by cyclization and acetylation. The final product is obtained through purification and recrystallization. The synthesis of 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has been reported in several scientific papers, and the compound is available for purchase from chemical suppliers.
Scientific Research Applications
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has also been found to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This makes it a potential candidate for the treatment of age-related diseases such as Alzheimer's and Parkinson's.
In addition to its anti-inflammatory and antioxidant properties, 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. This makes it a potential candidate for the treatment of various types of cancer.
properties
IUPAC Name |
4-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-14(18-11-7-5-10(6-8-11)17(23)24)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFZAKDXCNMLSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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